p-Benzenediarsonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzenediarsonic acid typically involves the reaction of benzene with arsenic trioxide in the presence of a catalyst. One common method is the diazotization of p-aminobenzenearsonic acid followed by hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
p-Benzenediarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized arsenic compounds.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Scientific Research Applications
p-Benzenediarsonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential use in antimicrobial and anticancer therapies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
this compound is used in the production of specialty chemicals and materials with unique properties.Mechanism of Action
The mechanism of action of p-Benzenediarsonic acid involves its interaction with biological molecules, leading to the inhibition of specific enzymes and disruption of cellular processes. The compound’s molecular targets include proteins and nucleic acids, and its pathways involve oxidative stress and apoptosis induction.
Comparison with Similar Compounds
Similar Compounds
p-Arsanilic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Roxarsone: Another organoarsenic compound with applications in agriculture and medicine.
Phenylarsonic acid: Shares the aromatic ring structure but differs in the number and position of arsenic atoms.
Uniqueness
p-Benzenediarsonic acid is unique due to its specific arrangement of arsenic atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds.
Properties
CAS No. |
1758-50-5 |
---|---|
Molecular Formula |
C6H8As2O6 |
Molecular Weight |
325.97 g/mol |
IUPAC Name |
(4-arsonophenyl)arsonic acid |
InChI |
InChI=1S/C6H8As2O6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
SLXLSSFWERNCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[As](=O)(O)O)[As](=O)(O)O |
Origin of Product |
United States |
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